
2,6-Diisocyanatonaphthalene
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Overview
Description
2,6-Diisocyanatonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂O₂. It is a derivative of naphthalene, characterized by the presence of two isocyanate groups at the 2 and 6 positions on the naphthalene ring. This compound is a white or colorless solid at room temperature and is primarily used in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diisocyanatonaphthalene can be synthesized through the phosgenation of 2,6-diaminonaphthalene. The reaction typically involves the following steps:
Phosgenation: 2,6-diaminonaphthalene is reacted with phosgene (COCl₂) in the presence of a solvent such as toluene or chlorobenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the amine groups to isocyanate groups.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Phosgenation: Utilizing large reactors and continuous flow systems to handle the phosgenation reaction efficiently.
Purification and Quality Control: Employing advanced purification techniques such as fractional distillation and chromatography to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisocyanatonaphthalene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanate groups under mild conditions to form urethanes and ureas.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
2,6-Diisocyanatonaphthalene has several applications in scientific research and industry:
Polyurethane Production: Used as a monomer in the synthesis of polyurethanes, which are essential in the manufacture of foams, adhesives, and coatings.
Material Science: Employed in the development of advanced materials such as high-performance polymers and composites.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity and ability to form biocompatible polymers.
Mechanism of Action
The primary mechanism of action of 2,6-diisocyanatonaphthalene involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in the production of polyurethanes and other polymers, where the isocyanate groups react with polyols to form urethane linkages .
Comparison with Similar Compounds
1,5-Diisocyanatonaphthalene: Another isomer of diisocyanatonaphthalene with isocyanate groups at the 1 and 5 positions.
Toluene Diisocyanate: A widely used diisocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness: 2,6-Diisocyanatonaphthalene is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its reactivity and ability to form stable polymers make it valuable in various industrial applications .
Biological Activity
2,6-Diisocyanatonaphthalene (2,6-DIN) is a diisocyanate compound primarily used in the synthesis of polyurethanes and other polymeric materials. Its biological activity has garnered attention due to its potential health effects, particularly in occupational settings where exposure is prevalent. This article reviews the biological activity of 2,6-DIN, summarizing relevant research findings, case studies, and potential health implications.
This compound is characterized by two isocyanate groups attached to a naphthalene backbone. Its chemical structure allows it to participate in various reactions, particularly with nucleophiles such as amines and alcohols. This reactivity underlies both its utility in industrial applications and its potential for biological interactions.
Toxicological Studies
Research has indicated that exposure to diisocyanates, including 2,6-DIN, can lead to a range of adverse health effects:
- Respiratory Effects : Inhalation of diisocyanates can cause respiratory sensitization and asthma-like symptoms. A study highlighted that workers exposed to isocyanates exhibited increased bronchial hyperreactivity (BHR), suggesting a direct link between exposure levels and respiratory health outcomes .
- Weight Gain and Cholinesterase Activity : Animal studies have shown that exposure to high concentrations of diisocyanates can result in retarded weight gain and altered cholinesterase activity, indicating potential neurotoxic effects .
Case Studies
Several case studies have documented the health impacts of 2,6-DIN exposure:
- Occupational Exposure : A cohort study involving workers in polyurethane manufacturing found that chronic exposure to 2,6-DIN was associated with increased incidences of occupational asthma and other respiratory conditions. The study established an exposure-response relationship, indicating that higher concentrations correlate with greater health risks .
- Animal Models : Experimental studies on rodents exposed to 2,6-DIN demonstrated significant inflammatory responses in lung tissues, along with changes in immune function markers. These findings suggest that the compound may act as an immunotoxic agent .
Quantitative Analysis
Quantification of isocyanate levels in various environments has been crucial for assessing exposure risks. A recent analytical method was developed for detecting 2,6-DIN alongside other isocyanates in polyurethane foams . The method utilized liquid chromatography with a gradient mobile phase for effective separation and quantification.
Compound | CAS Number | Detection Limit (µg/mL) | Recovery Rate (%) |
---|---|---|---|
This compound | 91-08-7 | 0.01 | >95 |
2,4-Toluene diisocyanate | 584-84-9 | 0.01 | >99 |
The biological activity of diisocyanates like 2,6-DIN can be attributed to several mechanisms:
- Protein Binding : Isocyanates readily react with proteins in the body, forming hapten-protein complexes that may trigger immune responses leading to sensitization .
- Oxidative Stress : Exposure has been linked to oxidative stress pathways that contribute to cellular damage and inflammation in lung tissues .
Properties
IUPAC Name |
2,6-diisocyanatonaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOCIUZBBUNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611575 |
Source
|
Record name | 2,6-Diisocyanatonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-49-6 |
Source
|
Record name | 2,6-Diisocyanatonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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